1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine
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Description
1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine is a useful research compound. Its molecular formula is C18H23ClN4O2 and its molecular weight is 362.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.1509537 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Synthetic Applications
Nitropiperidinoimidazolderivate Synthesis : A study detailed the formation of nitropiperidinylimidazol derivatives via treatment with piperidine, exploring the positional effects of piperidine residues in the isomeric products through X-ray investigation. This research provides insights into the structural aspects of similar compounds (Gzella, Wrzeciono, & Pöppel, 1999).
Cytotoxic and Anticancer Agents : Another study synthesized a series of compounds showing significant cytotoxicity toward murine and human tumor cells, highlighting the potent application of related piperidinol derivatives in developing anticancer agents (Dimmock et al., 1998).
Cyclopropanone Equivalents : Research on cyclopropanone equivalents from 3-chloropropionic acid using piperidino and trimethylsilyloxycyclopropane highlighted synthetic applications in generating cyclopropanone derivatives, useful in organic synthesis (Wasserman & Dion, 1982).
Synthesis of Imidazolidin-4(H)one Derivatives : The reaction of thiazolidinone with piperidine to produce thiazol-4(5H)one derivatives demonstrates the versatility of piperidine in synthesizing novel heterocyclic compounds with potential biological applications (Mahmoud et al., 2011).
Synthesis of Novel Bioactive Heterocycle : A study detailed the synthesis and crystal structure of a novel bioactive heterocycle, underscoring the importance of piperidine derivatives in the development of new compounds with potential therapeutic applications (Thimmegowda et al., 2009).
Properties
IUPAC Name |
3-(3-chloro-1,2-oxazol-5-yl)-1-[3-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2/c19-16-10-15(25-21-16)5-6-17(24)22-8-1-2-14(12-22)18-20-7-9-23(18)11-13-3-4-13/h7,9-10,13-14H,1-6,8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGXFGARRBPAFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC(=NO2)Cl)C3=NC=CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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